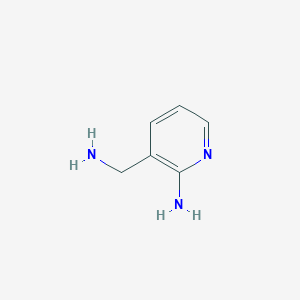

3-(Aminomethyl)pyridin-2-amine

説明

Significance of Pyridine-Based Compounds in Chemical and Biological Sciences

Pyridine and its derivatives are fundamental scaffolds in both medicinal and organic chemistry. nih.govresearchgate.net The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, which allows it to participate in hydrogen bonding with biological receptors, thereby enhancing the pharmacokinetic properties of drug molecules. nih.gov This characteristic, along with the ability to improve water solubility and metabolic stability, makes the pyridine motif a valuable component in drug design. nih.govenpress-publisher.com

The pyridine ring is a common structural unit in numerous natural products, including vitamins like niacin (vitamin B3) and pyridoxine (vitamin B6), coenzymes such as nicotinamide adenine dinucleotide (NAD), and various alkaloids. rsc.orgnih.govbeilstein-journals.org Its presence extends to a wide range of pharmaceuticals, with over 7,000 existing drug molecules containing a pyridine core. rsc.orgnih.gov A 2021 analysis of the U.S. FDA database identified 95 approved drugs containing pyridine or dihydropyridine scaffolds. nih.govresearchgate.net

Table 1: Examples of Pyridine-Containing Natural Products and Pharmaceuticals

| Compound | Class | Significance |

| Niacin (Vitamin B3) | Vitamin | Essential nutrient for various metabolic processes. mdpi.com |

| Pyridoxine (Vitamin B6) | Vitamin | Crucial for amino acid metabolism. mdpi.com |

| Nicotinamide Adenine Dinucleotide (NAD) | Coenzyme | Key role in redox reactions in biological systems. nih.gov |

| Isoniazid | Antibiotic | Used in the treatment of tuberculosis. nih.govresearchgate.net |

| Abiraterone | Anticancer Agent | Used in the treatment of prostate cancer. nih.govresearchgate.net |

| Amlodipine | Antihypertensive | A calcium channel blocker used to treat high blood pressure. nih.gov |

This table provides a selection of well-known compounds containing a pyridine scaffold to illustrate their prevalence and importance.

In medicinal chemistry, the pyridine scaffold is considered a "privileged structure," a term for molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com The versatility of the pyridine ring allows for easy functionalization, enabling the creation of diverse compound libraries for screening against various biological targets. nih.gov Pyridine derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. researchgate.netnih.govmdpi.com The substitution of a pyridine ring for other aromatic systems, such as a benzene or imidazole ring, has been shown to significantly improve the potency and selectivity of drug candidates. nih.gov

Structural Classification and Nomenclature

3-(Aminomethyl)pyridin-2-amine is classified as a substituted pyridine. It features a pyridine ring with two functional groups attached: an aminomethyl group (-CH₂NH₂) at the 3-position and an amino group (-NH₂) at the 2-position.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is This compound . nih.gov This name is derived by identifying the parent heterocycle as pyridine, and then naming the substituents at their respective positions on the ring.

In scientific literature and chemical databases, this compound may be referred to by several synonyms. These include:

3-(aminomethyl)-2-pyridinamine nih.gov

2-amino-3-aminomethyl pyridine nih.gov

3-Pyridinemethanamine, 2-amino- nih.gov

The Chemical Abstracts Service (CAS) Registry Number for this compound is 144288-48-2 . nih.gov

Table 2: Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C₆H₉N₃ nih.gov |

| CAS Number | 144288-48-2 nih.gov |

| ChEMBL ID | CHEMBL4518239 nih.gov |

| PubChem CID | 12358233 nih.gov |

This interactive table provides key identifiers for the unambiguous identification of the compound.

Research Trajectory and Historical Context of Aminomethyl Pyridines

The study of pyridine and its derivatives has a long history, dating back to the 19th century. nih.gov Research into aminomethyl pyridines, a subset of substituted pyridines, has been driven by their potential applications in medicinal chemistry and materials science. The development of synthetic methods to functionalize the pyridine ring has been a key area of focus, enabling the preparation of a wide range of aminomethyl pyridine derivatives for further investigation. mountainscholar.org For instance, research has explored the use of 2-(aminomethyl pyridine) in the synthesis of novel hybrid organic-inorganic perovskites for photocatalytic applications. researchgate.net The broader class of aminopyridines has been investigated for various biological activities, and the introduction of an aminomethyl group can further modulate these properties, leading to the discovery of new therapeutic agents.

Current Research Landscape and Future Perspectives

While dedicated research on this compound is not extensively documented in publicly available literature, the current research landscape and future potential can be inferred from studies on structurally similar aminopyridine derivatives. The field of aminopyridine research is active and expanding, with a continuous search for novel compounds with enhanced biological activities and material properties. rsc.org

Current Research Landscape:

The research on aminopyridine derivatives is primarily focused on medicinal chemistry and materials science.

Medicinal Chemistry: Aminopyridines are recognized as crucial scaffolds in drug discovery. rsc.org They serve as versatile building blocks for the synthesis of more complex molecules with potential therapeutic applications. For instance, derivatives of aminopyridines have been investigated for their potential as anticancer agents and for treating neurological disorders. chemimpex.com The functional groups on the pyridine ring allow for various chemical modifications to design inhibitors for specific enzymes. Research on related compounds, such as 3-(aminomethyl)-N-butyl-N-methylpyridin-2-amine, has highlighted their potential in modulating enzyme activity relevant to diseases like Alzheimer's.

Materials Science: In materials science, aminopyridines are utilized in the creation of functional materials. evitachem.com They can act as ligands for the formation of metal complexes, which may have applications in catalysis and as advanced materials. evitachem.comchemicalbook.com The nitrogen atoms in the pyridine ring and the amino groups can coordinate with metal ions, leading to the formation of coordination polymers with specific structural and functional properties. chemicalbook.com Furthermore, derivatives of 2-aminopyridine have been explored for their fluorescent properties, suggesting potential applications in developing probes and sensors. mdpi.com

The table below summarizes the research applications of some related aminopyridine compounds, which may indicate potential areas of investigation for this compound.

| Compound | Research Application |

| 3-(Aminomethyl)pyridine | Intermediate in pharmaceutical and agrochemical synthesis, ligand in catalysis, component of advanced materials. chemimpex.com |

| 3-(Aminomethyl)pyridin-2(1H)-one hydrochloride | Building block for therapeutic agents, investigated for anticancer properties. |

| 4-(Aminomethyl)pyridin-2-amine | Intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials like organic dyes and coordination complexes. a2bchem.com |

| 2-Aminopyridine derivatives | Investigated for fluorescent properties and potential use in photostabilizers. mdpi.comwu.ac.th |

Future Perspectives:

The future of research on this compound is likely to follow the trends seen with other aminopyridine derivatives. Given its specific structure, it holds potential for exploration in several areas:

Drug Discovery: As a bifunctional molecule, this compound could serve as a unique scaffold for creating libraries of new compounds for high-throughput screening against various biological targets. The presence of two primary amino groups with different reactivities could allow for selective functionalization, leading to a diverse range of derivatives. Future research could focus on synthesizing and evaluating these derivatives for their potential as kinase inhibitors, antibacterial, or antiviral agents, which are common targets for aminopyridine-based compounds. rsc.orgresearchgate.net

Coordination Chemistry and Catalysis: The ability of this compound to act as a chelating ligand for metal ions could be exploited to develop new catalysts. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations.

Development of Novel Materials: The compound could be incorporated into polymer backbones or used to functionalize surfaces to create new materials with tailored properties. Its potential as a building block for fluorescent materials or organic light-emitting diodes (OLEDs) could also be an area of future investigation, following the research on other fluorescent aminopyridines. mdpi.com

特性

IUPAC Name |

3-(aminomethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-4-5-2-1-3-9-6(5)8/h1-3H,4,7H2,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEQBCDSEVCGDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493898 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144288-48-2 | |

| Record name | 3-(Aminomethyl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. What are the primary synthetic methodologies for 3-(aminomethyl)pyridin-2-amine in heterocyclic chemistry?

The compound is commonly synthesized via reactions of substituted pyridine precursors with nucleophiles. A validated route involves using This compound as a starting material for cyclization reactions. For example, it reacts with aryl methanethiol derivatives under ultrasonic irradiation in the presence of Cu-doped TiO₂ nanoparticles as a nanocatalyst, yielding pyrido[2,3-d]pyrimidines . Key conditions include toluene as a solvent and triphenylphosphine (TPP, 10 mol%) as a ligand.

Q. Which catalytic systems enhance the efficiency of pyridopyrimidine synthesis from this compound?

Nano-catalytic systems such as Cu-doped TiO₂ significantly improve reaction efficiency by reducing reaction times and increasing yields (up to 94%). These catalysts facilitate cyclization via hydrogen sulfide elimination, a critical step in pyrimidine ring formation. Non-catalytic conditions (e.g., in toluene with TPP) typically fail to initiate the reaction .

Q. What analytical techniques are used to confirm the structural integrity of derivatives synthesized from this compound?

Structural validation relies on ¹H NMR , X-ray crystallography (for crystalline intermediates), and LC-MS for purity assessment. For example, intermolecular hydrogen bonding and Cl⋯Cl interactions in related pyridine derivatives were confirmed via single-crystal X-ray studies .

Advanced Research Questions

Q. How do substituents on aryl groups influence the cyclization efficiency of this compound derivatives?

Substituent position and electronic effects critically impact yields. Para-substituted electron-donating groups (e.g., methoxy) achieve 94% yield , while para-cyano groups yield only 58% due to steric and electronic hindrance. Meta- and ortho-substituents reduce yields further due to steric clashes during cyclization .

Q. What mechanistic insights explain the role of nanocatalysts in pyridopyrimidine synthesis?

Cu-doped TiO₂ nanoparticles act as Lewis acid catalysts, stabilizing transition states during cyclization. The nanocatalyst surface promotes C–N bond formation while enabling efficient H₂S elimination. Ultrasonic irradiation enhances mass transfer and reduces aggregation of nanoparticles, further optimizing reaction kinetics .

Q. How can nanoencapsulation improve the bioactivity of this compound derivatives?

Hydrophobic derivatives (e.g., pyridopyrimidines) are encapsulated into polycaprolactone nanoparticles via single-emulsion solvent evaporation. This increases aqueous solubility and bioavailability, enabling stable colloidal dispersions at high concentrations. Nanoencapsulation also enhances in vitro bioactivity by improving cellular uptake .

Q. What strategies address contradictions in catalytic vs. non-catalytic synthetic routes?

Non-catalytic methods (e.g., reactions with enaminonitriles) often require harsher conditions and longer reaction times, leading to lower yields. Comparative studies show that nanocatalysts reduce energy input and byproduct formation. For instance, Cu-doped TiO₂ achieves >90% yield under ambient conditions, whereas non-catalytic routes require elevated temperatures .

Methodological Considerations

- Optimizing Reaction Solvents : Toluene is preferred for its ability to dissolve both polar and non-polar intermediates while stabilizing nanocatalysts.

- Ligand Selection : TPP (10 mol%) enhances catalytic activity by coordinating to metal centers, preventing nanoparticle aggregation.

- Catalyst Recovery : Cu-doped TiO₂ can be recycled via centrifugation, maintaining >85% efficiency over three cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。